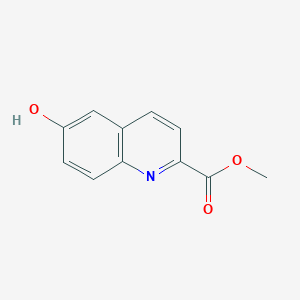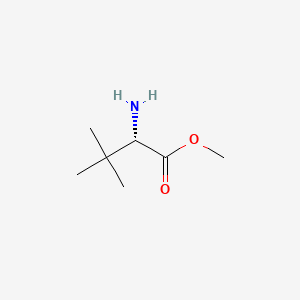
4-(ヒドラジンカルボニル)ベンズアミド
説明
4-(hydrazinocarbonyl)benzamide is an organic compound characterized by the presence of a hydrazinecarbonyl group attached to a benzamide structure
科学的研究の応用
4-(hydrazinocarbonyl)benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential anticancer agents and inhibitors of enzymes such as soluble epoxide hydrolase.
Biological Studies: Investigated for its cytotoxic activity against various cancer cell lines.
Industrial Applications: Utilized in the production of benzamide derivatives, which are important in the pharmaceutical, paper, and plastic industries.
作用機序
Target of Action
The primary target of 4-(Hydrazinecarbonyl)benzamide is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . They play a crucial role in various biological processes and have been implicated in the progression of certain types of cancer .
Mode of Action
4-(Hydrazinecarbonyl)benzamide interacts with its target, carbonic anhydrase IX, by inhibiting its activity . This inhibition is believed to occur through the compound’s interactions with the enzyme’s active sites .
Biochemical Pathways
The inhibition of carbonic anhydrase IX by 4-(Hydrazinecarbonyl)benzamide can affect several biochemical pathways. Carbonic anhydrases play a key role in maintaining pH homeostasis, participating in various physiological processes such as respiration and the transport of carbon dioxide and bicarbonate . By inhibiting carbonic anhydrase IX, 4-(Hydrazinecarbonyl)benzamide may disrupt these processes, potentially leading to a range of downstream effects .
Pharmacokinetics
The compound’s efficacy against its target suggests that it may have favorable bioavailability .
Result of Action
The inhibition of carbonic anhydrase IX by 4-(Hydrazinecarbonyl)benzamide can lead to various molecular and cellular effects. For instance, the compound has shown potential anti-proliferative effectiveness against certain cancer cell lines . In one study, a derivative of the compound exhibited cytotoxic activity against U87 and HeLa cancer cells .
生化学分析
Biochemical Properties
4-(Hydrazinecarbonyl)benzamide plays a significant role in biochemical reactions, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have various physiological effects, including the modulation of vascular tone and inflammation . The interaction between 4-(Hydrazinecarbonyl)benzamide and sEH involves the binding of the compound to the enzyme’s catalytic pocket, which consists of tyrosine and aspartate residues . This binding inhibits the enzyme’s activity, leading to increased levels of EETs and their associated physiological effects.
Cellular Effects
4-(Hydrazinecarbonyl)benzamide has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting soluble epoxide hydrolase, 4-(Hydrazinecarbonyl)benzamide increases the levels of epoxyeicosatrienoic acids, which can modulate leukocyte adhesion, platelet aggregation, and vascular smooth muscle cell migration . These effects contribute to the compound’s potential therapeutic applications in treating hypertension, vascular inflammation, and pain.
Molecular Mechanism
The molecular mechanism of 4-(Hydrazinecarbonyl)benzamide involves its interaction with the catalytic pocket of soluble epoxide hydrolase. The compound binds to the enzyme, preventing it from catalyzing the conversion of epoxyeicosatrienoic acids to their corresponding diols . This inhibition leads to increased levels of epoxyeicosatrienoic acids, which exert various physiological effects, including vasodilation and anti-inflammatory actions. Additionally, 4-(Hydrazinecarbonyl)benzamide may influence gene expression by modulating the activity of transcription factors involved in inflammatory and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Hydrazinecarbonyl)benzamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-(Hydrazinecarbonyl)benzamide maintains its inhibitory activity on soluble epoxide hydrolase over extended periods, leading to sustained increases in epoxyeicosatrienoic acid levels
Dosage Effects in Animal Models
The effects of 4-(Hydrazinecarbonyl)benzamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits soluble epoxide hydrolase, leading to beneficial physiological effects such as reduced blood pressure and inflammation . At higher doses, 4-(Hydrazinecarbonyl)benzamide may exhibit toxic or adverse effects, including potential hepatotoxicity and disruption of normal metabolic processes . Determining the optimal dosage for therapeutic applications is crucial to maximizing the compound’s benefits while minimizing its risks.
Metabolic Pathways
4-(Hydrazinecarbonyl)benzamide is involved in metabolic pathways related to the metabolism of epoxyeicosatrienoic acids. The compound inhibits soluble epoxide hydrolase, preventing the conversion of epoxyeicosatrienoic acids to their corresponding diols . This inhibition leads to increased levels of epoxyeicosatrienoic acids, which can modulate various physiological processes, including vasodilation, anti-inflammatory actions, and regulation of blood pressure
Transport and Distribution
The transport and distribution of 4-(Hydrazinecarbonyl)benzamide within cells and tissues are influenced by its interactions with transporters and binding proteins. Once inside the cells, 4-(Hydrazinecarbonyl)benzamide may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications.
Subcellular Localization
The subcellular localization of 4-(Hydrazinecarbonyl)benzamide is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-(Hydrazinecarbonyl)benzamide may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic pathways
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(hydrazinocarbonyl)benzamide typically involves the reaction of ethyl 4-(substitutedbenzamido)benzoate with hydrazine hydrate in ethanol. The mixture is refluxed on a water bath for several hours, followed by purification steps to obtain the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of benzamide derivatives, including 4-(hydrazinocarbonyl)benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is efficient, eco-friendly, and provides high yields.
化学反応の分析
Types of Reactions: 4-(hydrazinocarbonyl)benzamide undergoes various chemical reactions, including:
Condensation Reactions: Formation of imine or azomethine derivatives by reacting with aldehydes or ketones.
Substitution Reactions: Nucleophilic substitution reactions with isothiocyanates to form thiosemicarbazide derivatives.
Common Reagents and Conditions:
Hydrazine Hydrate: Used in the initial synthesis of the compound.
Isothiocyanates: Employed in nucleophilic addition reactions to form thiosemicarbazide derivatives.
Major Products Formed:
Imine Derivatives: Formed through condensation reactions.
Thiosemicarbazide Derivatives: Resulting from nucleophilic substitution reactions.
類似化合物との比較
4-Chloro-N-[4-(hydrazinecarbonyl)phenyl]benzamide: A similar compound with a chloro substituent, used in similar applications.
1,3,4-Thiadiazole Derivatives: Compounds with a thiadiazole ring, known for their antimicrobial and anticancer properties.
1,3,4-Oxadiazole Derivatives: Possessing an oxadiazole ring, these compounds exhibit a wide range of biological activities.
Uniqueness: 4-(hydrazinocarbonyl)benzamide stands out due to its specific hydrazinecarbonyl group, which imparts unique reactivity and potential for forming diverse derivatives. Its ability to inhibit soluble epoxide hydrolase and its applications in medicinal chemistry further highlight its significance .
特性
IUPAC Name |
4-(hydrazinecarbonyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-7(12)5-1-3-6(4-2-5)8(13)11-10/h1-4H,10H2,(H2,9,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDIISHJHWEMEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408616 | |
| Record name | 4-(hydrazinecarbonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22590-92-7 | |
| Record name | 4-(hydrazinecarbonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B1310668.png)





![(1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1310678.png)
![2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran](/img/structure/B1310679.png)






